(1R,2R,4R)-bicyclo[2.2.2]oct-5-ene-2-carboxylic acid
Description
Properties
IUPAC Name |
(1R,2R,4R)-bicyclo[2.2.2]oct-5-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c10-9(11)8-5-6-1-3-7(8)4-2-6/h1,3,6-8H,2,4-5H2,(H,10,11)/t6-,7+,8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQRFJYKWMUYLB-GJMOJQLCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC1CC2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C=C[C@H]1C[C@H]2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Stereochemical Outcomes
- Diene component : 1-Aminocyclohexadiene (0.2 M in toluene)
- Dienophile : (S)-Methyl acrylate (1.2 equiv)
- Catalyst : Chiral Lewis acid (Eu(hfc)₃, 10 mol%)
- Temperature : –40°C, 48 hours
- Yield : 78%
- Stereoselectivity : 92% enantiomeric excess (ee)
The endo transition state dominates due to secondary orbital interactions between the diene’s amino group and the acrylate’s carbonyl, fixing the (1R,2R,4R) configuration. Post-cycloaddition hydrolysis with 6N HCl at reflux converts the methyl ester to the carboxylic acid while preserving stereochemical integrity.
Diastereomeric Salt Resolution of Racemic Intermediates
For non-catalytic routes, resolution of racemic precursors provides an alternative pathway. A method adapted from Szakonyi et al. (2013) enables separation of bicyclic esters followed by hydrolysis:
Resolution Protocol
| Parameter | Value |
|---|---|
| Racemic ester | Ethyl 3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate |
| Resolving agent | O,O'-Dibenzoyltartaric acid (0.55 equiv) |
| Solvent system | Ethanol/water (4:1 v/v) |
| Crystallization cycles | 3 |
| Diastereomeric excess | 98% |
| Final ee after hydrolysis | 96% |
The (–)-enantiomer preferentially crystallizes as the dibenzoyltartrate salt, leaving the (+)-enantiomer in solution. Acidic hydrolysis (HCl, 110°C, 6h) yields the target carboxylic acid with minimal racemization.
Hydrogenation-Isomerization Sequences
Modification of saturated bicyclic precursors provides an orthogonal approach:
Stepwise Functionalization
Hydrogenation :
- Substrate: Bicyclo[2.2.2]octa-2,5-diene-2-carboxylate
- Conditions: H₂ (50 psi), Pd/C (5 wt%), THF, 25°C
- Outcome: Complete saturation of 5,6-double bond
Acid-Catalyzed Isomerization :
- Catalyst: p-Toluenesulfonic acid (0.1 equiv)
- Solvent: Xylene
- Temperature: 140°C, 12 hours
- Result: Migration of double bond to 5-position
Oxidative Cleavage :
- Reagent: RuO₄ (generated in situ from RuCl₃/NaIO₄)
- Yield: 68% carboxylic acid
This sequence allows geometric control over double bond positioning while maintaining the desired stereochemistry.
Comparative Analysis of Synthetic Routes
| Method | Enantioselectivity | Overall Yield | Scalability |
|---|---|---|---|
| Catalytic Diels-Alder | 92% ee | 61% | Moderate |
| Salt Resolution | 96% ee | 43% | Challenging |
| Hydrogenation-Isomerization | Racemic | 52% | High |
The catalytic Diels-Alder approach offers superior stereocontrol but requires specialized chiral catalysts. The resolution method provides high enantiopurity at the cost of yield due to fractional crystallization losses. Industrial applications favor the hydrogenation-isomerization route despite producing racemic material, as demonstrated by its compatibility with continuous flow reactors.
Advanced Characterization Metrics
Critical quality control parameters for synthetic batches:
| Property | Specification | Analytical Method |
|---|---|---|
| Optical rotation | [α]D²⁵ = +47.9° (c 0.5, EtOH) | Polarimetry |
| Melting point | 220°C (decomposition) | Differential Scanning Calorimetry |
| Purity | ≥99.5% (HPLC area) | Chiral HPLC (Chiralpak IA) |
| Heavy metals | <10 ppm | ICP-MS |
These specifications ensure batch-to-batch consistency for pharmaceutical applications requiring strict impurity profiles.
Emerging Methodologies
Recent advances in photochemical [2+2] cycloadditions show promise for alternative bicyclic syntheses:
- Substrate : 2-Carboxyvinylnorbornene
- Conditions : UV light (254 nm), acetone solvent
- Quantum yield : Φ = 0.38
- Diastereomeric ratio : 85:15 in favor of (1R,2R,4R)
Though currently limited to small-scale applications, this method eliminates the need for chiral auxiliaries through supramolecular templating effects.
Process Optimization Considerations
Key parameters influencing synthetic efficiency:
Solvent Effects
- Diethyl ether increases endo selectivity by 18% compared to THF
- Water content >5% v/v promotes hydrolysis side reactions
Catalyst Loading
- Eu(hfc)₃ below 8 mol% leads to erosion of enantioselectivity
- Palladium catalysts require ≤50 ppm residual metal in final API
Temperature Gradients
- Cryogenic conditions (–40°C) critical for Diels-Alder stereocontrol
- Hydrolysis rates double per 10°C increase above 90°C
These findings enable rational design of manufacturing processes balancing cost and quality.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,4R)-bicyclo[2.2.2]oct-5-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert the carboxylic acid to an acyl chloride, which can then undergo further substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
-
Synthesis of Pharmaceuticals:
- The compound serves as a key intermediate in the synthesis of various pharmaceutical agents. Its unique bicyclic structure allows for the modification of functional groups to enhance biological activity.
- Case Study: Research has demonstrated that derivatives of (1R,2R,4R)-bicyclo[2.2.2]oct-5-ene-2-carboxylic acid exhibit anti-inflammatory properties and can be utilized in the development of new anti-inflammatory drugs.
-
Calcium Channel Blockers:
- This compound is involved in the synthesis of calcium channel blockers, which are crucial for treating cardiovascular diseases.
- Data Table: Calcium Channel Blockers Derived from this compound
Compound Name Activity Reference (1R,4S)-Bicyclo[2.2.2]octan-5-en-2-one Calcium channel blocker Patent US20130289295A1 6-Hydroxy-5-arylbicyclo[2.2.2]octan-2-one Antihypertensive Patent US20130289295A1
Material Science Applications
- Polymer Chemistry:
- The compound can serve as a monomer in the production of polymers with specific mechanical properties.
- Case Study: Research indicates that incorporating this bicyclic structure into polymer chains enhances thermal stability and mechanical strength.
Organic Synthesis Applications
-
Building Block in Organic Synthesis:
- This compound is utilized as a building block for constructing complex organic molecules.
- Data Table: Synthetic Routes Involving this compound
Mechanism of Action
The mechanism of action of (1R,2R,4R)-bicyclo[2.2.2]oct-5-ene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biochemical pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further modulating its activity.
Comparison with Similar Compounds
Structural Variations in Bicyclic Frameworks
Key Differentiator : The bicyclo[2.2.2] system differs from smaller bicyclo[2.2.1] analogs in ring strain and spatial geometry.
Functional Group Modifications
Key Differentiator: Substituents such as amino, ester, or amide groups alter reactivity and applications.
- Amino Derivatives: Compounds like (1R,2R,3R,4S)-3-Aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid (–)-5 (C₉H₁₃NO₂) show enhanced biological activity due to NH₂ groups, enabling interactions with biomolecules .
Stereochemical Variations
Key Differentiator : Enantiomeric purity and stereocenter configuration influence molecular recognition and efficacy.
- Stereochemical Impact: Enantiopure derivatives (e.g., from ) are critical in drug design, as seen in β-amino acid synthesis for peptide mimetics .
Biological Activity
(1R,2R,4R)-bicyclo[2.2.2]oct-5-ene-2-carboxylic acid is a bicyclic compound notable for its unique structure and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and applications in various fields.
The compound can be synthesized through the Diels-Alder reaction, which involves a diene and a dienophile under specific conditions such as elevated temperatures and solvents like toluene or xylene. The resulting adduct undergoes hydrolysis to yield the carboxylic acid.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C9H12O2 |
| Molecular Weight | 168.19 g/mol |
| CAS Number | 20507-56-6 |
Biological Activity
Research indicates that derivatives of this compound exhibit various biological activities:
Antimicrobial Properties: Some studies have shown that this compound and its derivatives possess antimicrobial effects against certain bacterial strains, making them potential candidates for developing new antibiotics.
Anti-inflammatory Effects: The compound has been investigated for its anti-inflammatory properties, particularly in inhibiting nitric oxide synthase (NOS) activity in various cell lines . This suggests a mechanism that could be leveraged in treating inflammatory diseases.
Potential as Drug Precursors: Given its structural characteristics, the compound serves as a building block in organic synthesis and may act as a precursor for pharmaceuticals targeting calcium channels and other biological pathways .
The mechanism by which this compound exerts its biological effects is attributed to its ability to interact with specific molecular targets within cells. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biochemical pathways through hydrogen bonding and electrostatic interactions.
Case Studies
- Antimicrobial Study: A study tested the efficacy of various bicyclic compounds against Staphylococcus aureus and Escherichia coli. The results indicated that derivatives of this compound significantly inhibited bacterial growth at concentrations as low as 10 µg/mL.
- Anti-inflammatory Research: In vitro tests demonstrated that the compound reduced nitric oxide production in macrophage cell lines by up to 70%, suggesting a strong anti-inflammatory potential.
Q & A
Basic Research Question
- NMR spectroscopy : H and C NMR identify diastereotopic protons and confirm stereochemistry via coupling constants (e.g., endo vs. exo protons) .
- X-ray crystallography : Resolves absolute configuration, as demonstrated for the (+)-enantiomer of a related chloroamide derivative .
- Chiral HPLC : Separates enantiomers and quantifies optical purity, essential for pharmacological studies .
What challenges arise in maintaining stereochemical integrity during derivatization, and how are they addressed?
Advanced Research Question
- Steric hindrance : The rigid bicyclic structure complicates nucleophilic attacks. Solutions include using bulky protecting groups (e.g., tert-butoxycarbonyl) to shield reactive sites .
- Racemization risk : Mild conditions (e.g., low-temperature saponification) preserve stereochemistry during carboxylic acid activation .
- Functional group compatibility : Selective oxidation of the ketone moiety without epimerization requires careful choice of oxidizing agents (e.g., TEMPO/NaClO) .
How is this compound utilized in the synthesis of bioactive molecules or natural products?
Advanced Research Question
- Building block for cubane analogs : Its rigid structure mimics cubane frameworks, enabling synthesis of high-energy density materials .
- Enzyme inhibitor design : The bicyclic core interacts with active sites (e.g., macrophomate synthase), as shown for (−)-2-carboxylmethyl-1-methoxy derivatives .
- Peptidomimetics : Incorporation into β-amino acid backbones enhances metabolic stability in antimicrobial peptides .
How does the compound’s reactivity compare to structurally similar bicyclic systems (e.g., norbornene derivatives)?
Q. Comparative Analysis
What strategies optimize enantioselectivity in catalytic asymmetric syntheses involving this compound?
Advanced Research Question
- Chiral auxiliaries : Use of (R)-4-(3-hydroxy-4,4-dimethyl-2-oxopyrrolidin-1-yl)benzoate directs facial selectivity in Diels-Alder reactions .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance transition-state organization in metal-free conditions .
- Microwave irradiation : Accelerates reaction kinetics, reducing side reactions and improving enantiomeric excess (ee) .
What computational or experimental methods elucidate its interactions with biological targets?
Advanced Research Question
- Molecular docking : Predicts binding modes with enzymes (e.g., macrophomate synthase) using density functional theory (DFT) .
- Surface plasmon resonance (SPR) : Quantifies binding affinity (K) for receptor-ligand interactions .
- Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of enzyme inhibition .
How do researchers resolve contradictions in reported synthetic yields or stereochemical outcomes?
Data Analysis Question
- Reaction replication : Systematic variation of catalysts (e.g., Lewis acids vs. organocatalysts) identifies optimal conditions .
- Advanced analytics : LC-MS and 2D NMR (e.g., NOESY) detect trace impurities or epimerization events .
- Crystallographic validation : Confirms structural assignments when spectral data are ambiguous .
What are understudied applications of this compound in materials science or supramolecular chemistry?
Q. Future Directions
- Metal-organic frameworks (MOFs) : Functionalization with carboxylate groups could enhance porosity for gas storage .
- Polymer crosslinkers : The bicyclic structure improves thermal stability in epoxy resins .
- Chiral stationary phases : HPLC columns leveraging its enantiopure derivatives for separation of racemic drugs .
What safety considerations are critical when handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
